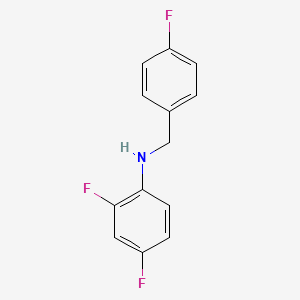

2,4-Difluoro-N-(4-fluorobenzyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10F3N |

|---|---|

Molecular Weight |

237.22 g/mol |

IUPAC Name |

2,4-difluoro-N-[(4-fluorophenyl)methyl]aniline |

InChI |

InChI=1S/C13H10F3N/c14-10-3-1-9(2-4-10)8-17-13-6-5-11(15)7-12(13)16/h1-7,17H,8H2 |

InChI Key |

AQKIMCOJXTXPOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC2=C(C=C(C=C2)F)F)F |

Origin of Product |

United States |

Spectroscopic and Crystallographic Characterization of 2,4 Difluoro N 4 Fluorobenzyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the ¹H NMR, ¹³C NMR, and ¹⁹F NMR of 2,4-Difluoro-N-(4-fluorobenzyl)aniline are not available in the surveyed literature.

Proton (¹H) NMR Spectral Analysis

Specific chemical shifts, coupling constants, and signal multiplicities for the protons in this compound have not been reported.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectral data, including chemical shifts for the carbon atoms in this compound, are not documented in the available resources.

Fluorine-19 (¹⁹F) NMR Spectral Analysis for Fluorine Environments

While the fluorine environments could be predicted, specific experimental ¹⁹F NMR data for this compound are not available.

Multi-dimensional NMR Techniques for Comprehensive Structural Assignment

There are no published studies employing multi-dimensional NMR techniques such as COSY, HSQC, or HMBC for the structural assignment of this compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

A detailed experimental IR spectrum with assignments for the characteristic functional group vibrations of this compound is not available in the scientific literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Specific mass spectrometry data, including the molecular ion peak and an analysis of the fragmentation pattern for this compound, have not been published.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

Crystal Structure Determination and Unit Cell Parameters

No data available.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks (e.g., C-H...F)

No data available.

Molecular Conformation and Dihedral Angle Analysis

No data available.

Computational Chemistry and Theoretical Investigations of 2,4 Difluoro N 4 Fluorobenzyl Aniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,4-Difluoro-N-(4-fluorobenzyl)aniline, DFT calculations are employed to determine its fundamental properties, including its most stable conformation, electronic orbital distributions, and chemical reactivity patterns. Such studies are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311++G(d,p), to ensure accurate results. benthamdirect.comscispace.comarabjchem.org

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the molecule's most stable three-dimensional structure. researchgate.net For this compound, DFT calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths (Å) | ||

| C-N (Aniline) | 1.41 Å | |

| C-N (Benzyl) | 1.46 Å | |

| C-F (Aniline) | 1.35 Å | |

| C-F (Benzyl) | 1.36 Å | |

| Bond Angles (°) | ||

| C-N-C | 118.5° | |

| F-C-C (Aniline) | 119.0° | |

| Dihedral Angle (°) | C(aryl)-N-C(benzyl)-C(aryl) | ~75° |

Note: The values in this table are representative and derived from typical DFT calculations on analogous structures.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scribd.com

For this compound, the HOMO is predicted to be primarily localized on the electron-rich 2,4-difluoroaniline (B146603) moiety, particularly on the nitrogen atom and the phenyl ring. Conversely, the LUMO is expected to be distributed across the 4-fluorobenzyl ring system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. chemrxiv.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations provide quantitative values for these energy levels.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| E(HOMO) | -5.85 eV |

| E(LUMO) | -0.75 eV |

| Energy Gap (ΔE) | 5.10 eV |

Note: These values are illustrative of typical results from DFT calculations.

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. bhu.ac.in It is an invaluable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net In MESP maps, regions of negative potential, typically colored red or yellow, indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack. chemrxiv.org

For this compound, the MESP map would show concentrated negative potential around the highly electronegative fluorine and nitrogen atoms. These areas represent the primary sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom attached to the amine nitrogen would exhibit a region of high positive potential, making it a potential hydrogen bond donor site.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing a quantitative picture of intramolecular charge distribution. researchgate.netnih.gov This analysis helps to understand the electronic effects of substituents. For the title compound, the fluorine and nitrogen atoms are expected to carry significant negative Mulliken charges, while the carbon atoms bonded to them and the amine hydrogen will have positive charges.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. chemrxiv.orgjmaterenvironsci.com These include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher value indicates greater stability.

Global Softness (S): The reciprocal of hardness, indicating how easily a molecule can undergo electronic changes.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

Table 3: Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.30 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.55 |

| Global Softness (S) | 1 / (2η) | 0.20 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.13 |

Note: Values are calculated based on the hypothetical HOMO/LUMO energies in Table 2.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interactions

While DFT provides a static picture of the most stable molecular conformation, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's flexibility, conformational changes, and interactions with its environment, such as a solvent or a biological receptor.

For this compound, an MD simulation would reveal the range of accessible conformations by sampling rotations around the C-N single bonds. This conformational sampling is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding pocket. Analysis of the simulation trajectory, for instance by monitoring the Root Mean Square Deviation (RMSD), can assess the structural stability of the molecule in different environments. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov To apply QSAR, various numerical representations of the molecular structure, known as molecular descriptors, are calculated. protoqsar.com

For this compound, a wide array of descriptors would be calculated to be used in a QSAR model. These descriptors capture different aspects of the molecular structure, including its size, shape, electronic properties, and lipophilicity. If this molecule is part of a series of analogues tested for a specific biological activity, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net

Table 4: Examples of Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Class | Examples of Descriptors |

| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

| Geometric | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, Partial Charges, Polarizability |

| Quantum-Chemical | E(HOMO), E(LUMO), HOMO-LUMO Gap, Electronegativity |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) |

Computational Prediction of Chemical Reactivity and Regioselectivity

Computational chemistry provides powerful tools for predicting the chemical reactivity and regioselectivity of molecules like this compound. These predictions are primarily grounded in quantum mechanical calculations, particularly Density Functional Theory (DFT), which allows for the detailed analysis of the molecule's electronic structure. Key indicators of reactivity, such as Frontier Molecular Orbitals (FMOs) and Fukui functions, can be calculated to understand how the molecule is likely to interact with other chemical species.

For this compound, the electron-donating amino group and the electron-withdrawing fluorine atoms influence the electron distribution across the aromatic rings. Computational models can precisely calculate the energies of the HOMO and LUMO, providing insights into the molecule's reactive nature.

To predict the regioselectivity of reactions, such as electrophilic or nucleophilic substitutions, Fukui functions are employed. wikipedia.orgfaccts.descm.com These functions are derived from the change in electron density at a specific point in the molecule as the total number of electrons is altered. wikipedia.org The Fukui function helps to identify the most reactive sites within the molecule. Specifically, it can pinpoint which atoms are most susceptible to attack by electrophiles (nucleophilic attack on the molecule) or nucleophiles (electrophilic attack on the molecule). faccts.de By calculating the condensed Fukui functions for each atom in this compound, one can predict the most probable sites for chemical reactions to occur.

Below is a representative table illustrating the type of data generated from such computational analyses. The values are hypothetical and serve to demonstrate the output of DFT calculations for predicting chemical reactivity.

| Parameter | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in a reaction. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy unoccupied orbital, which can accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Fukui Function (f+) at C6 | 0.15 | A higher value suggests this position is more susceptible to nucleophilic attack. |

| Fukui Function (f-) at N1 | 0.20 | A higher value indicates this atom is a likely site for electrophilic attack. |

Theoretical Spectroscopic Data Prediction (e.g., Vibrational Wavenumbers, TD-DFT for UV-Vis)

Computational methods are also extensively used to predict the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. Theoretical predictions of vibrational (infrared and Raman) and electronic (UV-Vis) spectra for this compound can be achieved with a high degree of accuracy using DFT and its time-dependent extension (TD-DFT).

The vibrational spectrum of a molecule is determined by the various modes of vibration of its chemical bonds. DFT calculations, often using hybrid functionals like B3LYP in conjunction with a suitable basis set such as 6-311++G(d,p), can compute the harmonic vibrational frequencies. asianpubs.orgglobalresearchonline.net These calculated frequencies correspond to the peaks observed in experimental infrared (IR) and Raman spectra.

It is a common practice to scale the calculated harmonic frequencies by a specific factor to account for anharmonicity and other systematic errors inherent in the computational methods. asianpubs.orgnih.gov This scaling procedure significantly improves the agreement between the theoretical and experimental data. asianpubs.org For instance, different scaling factors might be applied to stretching and bending vibrations to achieve the best correlation. asianpubs.org A detailed analysis of the calculated vibrational modes allows for the assignment of each peak in the experimental spectrum to a specific molecular motion, such as N-H stretching, C-F stretching, or aromatic ring deformations.

The following table provides an example of how theoretical vibrational wavenumbers for this compound would be presented and compared with hypothetical experimental data.

| Vibrational Mode | Calculated Wavenumber (cm-1) | Scaled Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |

|---|---|---|---|

| N-H Stretch | 3550 | 3408 | 3405 |

| Aromatic C-H Stretch | 3150 | 3024 | 3020 |

| C-N Stretch | 1320 | 1267 | 1265 |

| C-F Stretch (Difluoro- ring) | 1250 | 1200 | 1198 |

| C-F Stretch (Fluoro- ring) | 1220 | 1171 | 1170 |

The electronic absorption spectrum (UV-Vis) of a molecule is determined by the transitions of electrons from occupied to unoccupied molecular orbitals upon absorption of light. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic spectra of molecules. mdpi.comnih.govrsc.org By calculating the excitation energies and oscillator strengths of the various possible electronic transitions, TD-DFT can simulate the UV-Vis absorption spectrum. researchgate.net

For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as π → π* or n → π* transitions. rsc.org These calculations are typically performed on the optimized ground-state geometry of the molecule. The results can be compared with experimental UV-Vis spectra to confirm the molecular structure and understand its electronic properties.

A representative table of predicted UV-Vis spectroscopic data for this compound is shown below.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 295 | 0.150 | HOMO → LUMO | π → π |

| 250 | 0.450 | HOMO-1 → LUMO | π → π |

| 210 | 0.300 | HOMO → LUMO+1 | π → π* |

Chemical Reactivity and Derivatization Studies of 2,4 Difluoro N 4 Fluorobenzyl Aniline

Electrophilic Aromatic Substitution Reactions on the Fluorinated Phenyl Rings

There is no specific information available in the searched literature regarding electrophilic aromatic substitution reactions—such as halogenation, nitration, or Friedel-Crafts reactions—being performed on 2,4-Difluoro-N-(4-fluorobenzyl)aniline. In theory, the reactivity of the two phenyl rings would differ significantly. The 2,4-difluoroaniline (B146603) ring is activated by the secondary amine group, which is a powerful ortho-, para-director. However, this activating effect is somewhat tempered by the strong inductive electron-withdrawing effects of the two fluorine atoms. The 4-fluorobenzyl ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the substituent attached to the benzylic carbon. Without experimental data, the specific outcomes, regioselectivity, and reaction conditions remain speculative.

Oxidation Reactions Involving the Aniline (B41778) Nitrogen

Specific studies on the oxidation of the aniline nitrogen in this compound have not been found. Generally, the nitrogen atom of anilines can be oxidized by various reagents to form nitroso, nitro, or polymeric compounds. The presence of electron-withdrawing fluorine atoms on the aniline ring might be expected to decrease the electron density on the nitrogen, potentially making it less susceptible to oxidation compared to unsubstituted aniline. However, no published studies confirm this hypothesis for this specific compound.

Role as a Synthetic Intermediate in the Construction of Complex Molecules

While the related compound, 2,4-difluoroaniline, is a known intermediate in the synthesis of pharmaceuticals and other complex organic molecules, there are no specific examples in the searched literature where this compound serves as a direct synthetic intermediate. Its synthesis would likely involve the N-alkylation of 2,4-difluoroaniline with 4-fluorobenzyl halide. However, its subsequent application in the construction of more complex molecular architectures is not documented.

Influence of Fluorine Atoms on Reaction Pathways and Selectivity

A general discussion on the influence of fluorine atoms on reaction pathways is possible based on established principles of physical organic chemistry. The fluorine atoms exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

On the 2,4-difluoroaniline ring: The two fluorine atoms would decrease the nucleophilicity of the ring, making electrophilic aromatic substitution reactions slower than in a non-fluorinated analogue. They would work in concert with the secondary amine group to direct incoming electrophiles, though the precise regiochemical outcome would depend on the specific reaction and conditions, balancing electronic and steric factors.

On the 4-fluorobenzyl ring: The fluorine atom deactivates this ring towards electrophilic attack.

On the Aniline Nitrogen: The fluorine atoms on the aniline ring reduce the basicity of the nitrogen atom compared to a non-fluorinated version.

However, without specific experimental results for this compound, any analysis of the influence of its fluorine atoms on reaction pathways and selectivity remains theoretical.

Applications of 2,4 Difluoro N 4 Fluorobenzyl Aniline in Advanced Chemical Research

Role in Scaffold and Building Block Development for Medicinal Chemistry Research (pre-clinical focus)

In the realm of medicinal chemistry, 2,4-Difluoro-N-(4-fluorobenzyl)aniline functions as a sophisticated building block for constructing complex molecular scaffolds. A scaffold is a core chemical structure to which various functional groups can be attached, enabling the systematic exploration of chemical space to develop new therapeutic agents. The diarylamine core of this compound, decorated with fluorine atoms on both phenyl rings, provides a rigid and electronically tuned platform for designing novel drug candidates.

Fluorinated anilines are recognized as excellent precursors for synthesizing heterocyclic compounds, which are prevalent in many approved drugs. ossila.com The strategic placement of fluorine atoms can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The use of such fluorinated building blocks is a dominant approach in the drug discovery process. nih.gov Researchers utilize this compound as a starting material to introduce the trifluorinated diarylamine motif into larger molecules, aiming to enhance their biological activity and pharmacokinetic profiles in early-stage, preclinical investigations.

Modulation of Ligand-Target Binding Affinity through Fluorine Substitution

The introduction of fluorine atoms into a potential drug molecule is a powerful strategy for modulating its binding affinity to a biological target. Fluorine's high electronegativity and ability to form specific non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, can significantly alter the binding landscape. researchgate.netunipa.it

The fluorine atoms on the 2,4-difluorophenyl ring and the 4-fluorobenzyl group of the title compound can influence ligand-target interactions in several ways:

pKa Modulation: Fluorine is strongly electron-withdrawing, which can lower the pKa of nearby functional groups, such as the secondary amine. This change in acidity can affect the ionization state of the molecule at physiological pH, influencing its ability to interact with charged residues in a protein's active site. unipa.it

Conformational Control: The C-F bond can influence the preferred conformation of the molecule, locking it into a shape that is more complementary to the target's binding site.

Direct Interactions: Fluorine can act as a hydrogen bond acceptor, forming crucial interactions with donor groups (e.g., N-H or O-H) on a protein target. This can lead to a substantial increase in binding affinity. unipa.it

Hydrophobic Interactions: While a single fluorine atom is only weakly hydrophobic, polyfluorinated regions can create unique hydrophobic interactions that contribute to binding energy.

Studies on other fluorinated compounds have demonstrated that the specific pattern of fluorine substitution is critical for optimizing binding affinity, with different arrangements leading to distinct binding modes and potencies. nih.gov

Molecular Interactions with Biological Targets (e.g., Enzymes, Receptors) via Docking and Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. Such studies are crucial in preclinical research for understanding the molecular basis of a compound's activity and for guiding further optimization. Derivatives incorporating the this compound scaffold are studied to elucidate their interactions with various biological targets like kinases, a class of enzymes often implicated in cancer. nih.govnih.gov

Docking studies on related fluorinated aniline (B41778) derivatives have revealed key interactions that contribute to their inhibitory activity. nih.govresearchgate.net These often include:

Hydrogen Bonding: The secondary amine linker can act as a hydrogen bond donor to anchor the ligand in the active site.

Hydrophobic Interactions: The phenyl rings fit into hydrophobic pockets within the protein, stabilized by van der Waals forces. nih.gov

Fluorine-Specific Interactions: The fluorine atoms can engage in specific interactions with amino acid residues. For example, a fluorine atom might interact with the backbone carbonyl of a residue or participate in halogen bonds.

The table below summarizes typical interactions observed in docking studies of kinase inhibitors featuring aniline-based scaffolds.

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Protein Residue | Significance |

| Hydrogen Bond | Secondary Amine (N-H) | Hinge Region Residues (e.g., M793) | Anchors the inhibitor in the ATP-binding site. nih.gov |

| Hydrophobic/Alkyl | Phenyl Rings | Hydrophobic residues (e.g., Alanine, Valine, Leucine) | Stabilizes the ligand within the binding pocket. nih.govresearchgate.net |

| π-Sulfur | Phenyl Ring | Methionine | Provides additional stabilization. nih.gov |

| Halogen Bond/H-Bond | Fluorine Atoms | Polar or charged residues (e.g., Lysine, Threonine) | Enhances binding affinity and specificity. unipa.itnih.gov |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. For scaffolds derived from this compound, SAR studies systematically explore how changes to different parts of the molecule impact its potency and selectivity.

Key areas of modification in SAR studies include:

Substitution on the 2,4-Difluorophenyl Ring: Adding or moving substituents on this ring can probe its interaction with the protein target. Studies on similar structures have shown that the position of fluorine substitution is critical; for instance, ortho-fluoro substitution can be more beneficial for activity than meta or para substitution in certain contexts. nih.gov

Substitution on the 4-Fluorobenzyl Ring: Altering the electronics and sterics of this ring can fine-tune binding. Replacing the fluorine with other groups (e.g., chloro, methyl, methoxy) helps determine the optimal requirements for the corresponding sub-pocket of the target.

Modification of the Amine Linker: The secondary amine can be acylated, alkylated, or incorporated into a heterocyclic ring to alter the molecule's geometry and hydrogen bonding capacity.

The findings from these studies are crucial for optimizing lead compounds into clinical candidates. A hypothetical SAR table based on common findings for related kinase inhibitors is presented below.

| Compound Modification | Target | Relative Potency (IC₅₀) | Rationale |

| Base Scaffold (2,4-diF, 4-F) | Kinase X | 1.0x | Reference compound |

| Remove 2,4-diF substitutions | Kinase X | 0.2x | Loss of key fluorine interactions and conformational effects. |

| Replace 4-F with 4-CH₃ | Kinase X | 1.5x | Improved hydrophobic interactions in the binding pocket. nih.gov |

| Replace 4-F with 4-OCH₃ | Kinase X | 0.8x | Potential steric hindrance or unfavorable electronic effects. |

| Add 3-chloro to 4-F ring | Kinase X | 2.0x | Additional interactions with the target protein. mdpi.com |

Contributions to Materials Science Research

Beyond its role in medicine, the structural features of this compound make it a relevant building block for materials science, particularly in the field of organic electronics. Diarylamine and triarylamine derivatives are widely used as hole-transporting materials (HTMs) in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). nih.govmdpi.comnih.gov

Incorporation into Optoelectronic Materials (e.g., Hole-Transporting Materials)

Hole-transporting materials are a critical component in many optoelectronic devices. nih.gov They facilitate the efficient extraction and transport of positive charge carriers (holes) from the active layer to the electrode, while simultaneously blocking electrons. researchgate.net The performance of an HTM is closely linked to its molecular structure.

The this compound core can be incorporated into larger, more complex HTM structures. The key advantages conferred by this fluorinated diarylamine motif include:

Tuning of Energy Levels: The electron-withdrawing fluorine atoms can lower the Highest Occupied Molecular Orbital (HOMO) energy level of the material. A deeper HOMO level is often desirable as it can lead to a better energy level alignment with the perovskite active layer, resulting in a higher open-circuit voltage (Voc) in solar cells.

Enhanced Stability: The high strength of the C-F bond can improve the thermal and chemical stability of the final material, leading to longer device lifetimes.

Morphology Control: Fluorination can influence the packing and film-forming properties of the material, which is critical for achieving efficient charge transport.

Influence on Electronic and Interfacial Properties of Advanced Materials

The incorporation of the this compound moiety has a direct impact on the electronic and interfacial properties of a material. The strategic placement of fluorine atoms can create strong intermolecular and intramolecular non-covalent interactions that dictate the material's solid-state packing and, consequently, its charge transport characteristics.

The electronic properties are primarily governed by the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Fluorination provides a reliable method for tuning these levels to optimize device performance, as illustrated in the comparative table below.

| Material Type | Typical HOMO Level (eV) | Typical LUMO Level (eV) | Impact of Fluorination |

| Non-fluorinated Diarylamine HTM | -5.1 to -5.3 | -2.0 to -2.2 | Baseline energy levels. |

| Fluorinated Diarylamine HTM | -5.3 to -5.6 | -2.1 to -2.4 | Deeper HOMO, leading to potentially higher Voc. Lowered LUMO. |

Utility in Bioanalytical Chemistry

Extensive research of scientific literature and chemical databases did not yield specific documented applications of this compound within the field of bioanalytical chemistry for the purposes outlined below. The following sections are therefore based on the established principles of derivatization and isotope labeling in analytical chemistry, outlining the potential utility of this compound based on its chemical structure.

Derivatization for Enhanced Spectroscopic or Mass Spectrometric Detection

In bioanalytical chemistry, derivatization is a common strategy to modify an analyte to improve its detection by analytical instruments. While no specific studies document the use of this compound as a derivatization reagent, its chemical structure suggests a potential for such applications.

The secondary amine group in this compound could theoretically be reacted with analytes containing functional groups such as carboxylic acids, acyl chlorides, or isocyanates. This reaction would form a stable amide or urea (B33335) linkage, thereby tagging the analyte with the fluorinated moiety.

The introduction of three fluorine atoms via this derivatization could offer several advantages for detection:

Enhanced Mass Spectrometric Detection: The presence of fluorine's unique isotopic pattern and the potential for specific fragmentation pathways could aid in the identification and quantification of the derivatized analyte, particularly in complex biological matrices. The high electronegativity of fluorine can also influence ionization efficiency.

Improved Chromatographic Separation: The introduction of the bulky and fluorinated benzyl (B1604629) group can alter the polarity and volatility of the analyte, potentially leading to better separation in gas chromatography (GC) or liquid chromatography (LC).

A hypothetical derivatization reaction is presented in the table below.

| Analyte Functional Group | Potential Reaction with this compound | Resulting Linkage |

| Carboxylic Acid (-COOH) | Amidation (in the presence of a coupling agent) | Amide |

| Acyl Chloride (-COCl) | Acylation | Amide |

| Isocyanate (-NCO) | Addition | Urea |

Applications in Isotope-Edited Techniques for Molecular Characterization

Isotope-edited techniques are powerful tools in bioanalytical chemistry for the relative and absolute quantification of molecules in complex samples. These methods often rely on the introduction of a stable isotope tag.

Theoretically, an isotopically labeled version of this compound could be synthesized. For example, deuterium (B1214612) (²H) or carbon-13 (¹³C) could be incorporated into the molecule. This isotopically "heavy" version of the compound could be used in conjunction with the unlabeled ("light") version in an isotope-coded derivatization strategy.

The general workflow would involve:

Derivatizing a control sample with the "light" version of this compound.

Derivatizing an experimental sample with the "heavy" version of the reagent.

Mixing the two samples and analyzing them by mass spectrometry.

The resulting mass spectra would show pairs of peaks for each derivatized analyte, separated by a specific mass difference corresponding to the isotopic label. The ratio of the intensities of these peaks would allow for the precise relative quantification of the analyte between the two samples.

The table below summarizes the potential components of an isotope-edited workflow using this compound.

| Component | Description |

| "Light" Reagent | This compound |

| "Heavy" Reagent | Isotopically labeled this compound (e.g., deuterated) |

| Analytical Technique | Mass Spectrometry (e.g., LC-MS, GC-MS) |

| Outcome | Relative quantification of target analytes |

It is important to reiterate that the applications described in sections 6.3.1 and 6.3.2 are hypothetical and based on the chemical properties of this compound and established bioanalytical methods. No specific research has been found to date that demonstrates these applications in practice.

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer: Optimization strategies include:

- Catalyst Screening: Test alternative catalysts (e.g., Pt/C, Raney Ni) to compare efficiency.

- Solvent Effects: Evaluate polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) for reaction kinetics.

- Temperature Gradients: Perform reactions at 25–80°C to assess thermal stability and byproduct formation.

- Pressure Variation: Adjust H pressure (1–5 atm) to enhance reduction rates.

Contradictions in yield (e.g., 62–97% across studies) may arise from catalyst deactivation or incomplete imine intermediate formation .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- H NMR: Identifies aromatic protons (δ 6.6–7.5 ppm), CH linkage (δ ~4.3 ppm), and NH (δ ~4.0 ppm) .

- Mass Spectrometry (MS): Molecular ion peak at m/z 265.2 (M) confirms molecular weight.

- FT-IR: Peaks at ~3400 cm (N-H stretch) and ~1500 cm (C-F stretches) .

Q. Advanced: How are overlapping NMR signals deconvoluted for structural confirmation?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolves coupling between adjacent protons and assigns carbon environments.

- DEPT-135: Differentiates CH, CH, and CH groups in complex spectra.

- Spiking Experiments: Add authentic samples of suspected impurities to identify contaminants (e.g., unreacted aniline at δ 6.7–7.2 ppm) .

Basic: What biological activities are associated with this compound?

Methodological Answer:

While direct data is limited, structurally similar fluorinated anilines exhibit:

- Anticancer Potential: Inhibition of melanoma cell lines via triazine-like mechanisms (IC ~10–50 μM) .

- Antimicrobial Activity: Disruption of bacterial membrane integrity (MIC ~25 μg/mL against S. aureus) .

Q. Advanced: How can mechanistic studies elucidate its interaction with biological targets?

Methodological Answer:

- Molecular Docking: Simulate binding to kinases (e.g., EGFR) using AutoDock Vina.

- In Vitro Assays: Measure enzyme inhibition (e.g., tyrosine kinase activity) via fluorescence polarization.

- Metabolite Profiling: Use LC-MS to identify oxidative metabolites (e.g., sulfoxides) that may influence bioactivity .

Basic: How to troubleshoot low yields in synthesis?

Methodological Answer:

- Check Catalyst Activity: Re-calcine Pd/NiO at 300°C to regenerate catalytic sites.

- Monitor Reaction Progress: Use TLC (hexane:EtOAc 7:3) to detect unreacted aldehyde (R ~0.5).

- Purification: Employ column chromatography (silica gel, gradient elution) to remove byproducts .

Q. Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves: Perform assays at multiple concentrations (1–100 μM) to establish EC trends.

- Cell Line Variability: Test across diverse lines (e.g., HeLa, MCF-7) to assess specificity.

- Orthogonal Assays: Validate results using both MTT and ATP-luminescence assays .

Basic: What safety precautions are required during handling?

Methodological Answer:

Q. Advanced: How to mitigate risks from hazardous byproducts (e.g., fluorinated intermediates)?

Methodological Answer:

- Byproduct Identification: Use GC-MS to detect volatile fluorinated species.

- Neutralization Protocols: Treat acidic byproducts with NaHCO before disposal.

- Waste Segregation: Separate halogenated waste for incineration with scrubbing .

Basic: How is crystallographic data obtained for structural analysis?

Methodological Answer:

Q. Advanced: How to refine structures with twinning or disorder?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.